Cas no 941978-40-1 (ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-4-phenylthiophene-2-carboxylate)

Ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-4-phenylthiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative with potential applications in medicinal chemistry and material science. Its structure features a thiophene core functionalized with a phenyl group at the 4-position and a sulfamoyl moiety at the 3-position, linked to a 3,5-dimethoxyphenyl group. The ethyl ester at the 2-position enhances solubility and reactivity for further derivatization. This compound may serve as an intermediate in synthesizing biologically active molecules, particularly in developing enzyme inhibitors or receptor modulators due to its sulfonamide functionality. The dimethoxy groups contribute to electronic modulation, potentially influencing binding affinity or material properties. Its well-defined structure allows for precise modifications in targeted research applications.
ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-4-phenylthiophene-2-carboxylate structure
941978-40-1 structure
Product Name:ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-4-phenylthiophene-2-carboxylate
CAS No:941978-40-1
MF:C21H21NO6S2
MW:447.524543523788
CID:5443640
Update Time:2025-10-31

ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-4-phenylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ATYMRZMHVDMGEQ-UHFFFAOYSA-N
    • ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-4-phenylthiophene-2-carboxylate
    • Inchi: 1S/C21H21NO6S2/c1-4-28-21(23)19-20(18(13-29-19)14-8-6-5-7-9-14)30(24,25)22-15-10-16(26-2)12-17(11-15)27-3/h5-13,22H,4H2,1-3H3
    • InChI Key: ATYMRZMHVDMGEQ-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)SC=C(C2=CC=CC=C2)C=1S(NC1=CC(OC)=CC(OC)=C1)(=O)=O

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Additional information on ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-4-phenylthiophene-2-carboxylate

Professional Introduction to Ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-4-phenylthiophene-2-carboxylate (CAS No. 941978-40-1)

Ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-4-phenylthiophene-2-carboxylate (CAS No. 941978-40-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, represents a promising candidate for further exploration in drug discovery and medicinal chemistry. The presence of multiple functional groups, including a sulfamoyl moiety and a thiophene ring system, makes it a versatile building block for the development of novel therapeutic agents.

The sulfamoyl group (SO₂NH₂) is a key pharmacophore in many bioactive molecules, known for its ability to modulate enzyme activity and interact with biological targets. In particular, sulfamoyl derivatives have been extensively studied for their potential applications in treating inflammatory diseases, infectious disorders, and metabolic conditions. The incorporation of this group into the molecular framework of ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-4-phenylthiophene-2-carboxylate suggests that it may exhibit significant pharmacological properties.

The thiophene ring system is another critical component of this compound, contributing to its unique chemical and biological characteristics. Thiophenes are heterocyclic aromatic compounds that are widely found in natural products and pharmaceuticals. They are known for their stability, solubility, and ability to engage in various interactions with biological targets. The combination of a thiophene ring with the sulfamoyl group in ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-4-phenylthiophene-2-carboxylate enhances its potential as a scaffold for drug development.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex organic molecules like ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-4-phenylthiophene-2-carboxylate. Modern synthetic strategies often involve multi-step reactions that leverage transition metal catalysis, palladium complexes, and other advanced techniques to achieve high yields and purity. These methods have significantly improved the accessibility of such compounds for further research and development.

The 3,5-dimethoxyphenyl substituent in the name highlights the presence of methoxy groups at the para positions of a phenyl ring. Methoxy groups are electron-donating aromatic substituents that can influence the electronic properties and reactivity of the molecule. In medicinal chemistry, methoxy-substituted aromatic rings are frequently employed to enhance binding affinity and metabolic stability. The specific arrangement of these groups in ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-4-phenylthiophene-2-carboxylate may contribute to its unique pharmacological profile.

In the realm of drug discovery, ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-4-phenylthiophene-2-carboxylate has been explored as a potential lead compound for various therapeutic applications. Its structural features suggest that it may interact with biological targets such as enzymes and receptors involved in disease pathways. For instance, sulfamoyl derivatives have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. Additionally, the thiophene moiety may contribute to anti-inflammatory or antimicrobial activities.

The synthesis of this compound involves several key steps that highlight the expertise required in organic chemistry. The formation of the sulfamoyl group typically requires the reaction of a sulfonyl chloride with an amine derivative under controlled conditions. The subsequent coupling of this intermediate with the thiophene ring system necessitates careful selection of reagents and catalysts to ensure high selectivity and yield. Advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing the compound's structure and purity.

Recent studies have demonstrated the utility of ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-4-phenylthiophene-2-carboxylate in medicinal chemistry research. Researchers have investigated its interactions with various biological targets using computational modeling and experimental assays. These studies have provided valuable insights into its potential therapeutic applications and mechanisms of action. For example, computational studies suggest that this compound may bind to specific pockets on target proteins, modulating their activity and function.

The pharmaceutical industry continues to invest heavily in developing new drugs based on sulfamoyl derivatives due to their broad spectrum of activity and favorable pharmacokinetic properties. Ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-4-phenylthiophene-2-carboxylate represents an interesting addition to this class of compounds, offering unique structural features that may enhance its therapeutic potential. Further research is needed to fully elucidate its biological activity and optimize its pharmacological properties.

In conclusion, ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-4-phenyllithiophene -carboxylic acid (CAS No. 941978 -40 -1) is a structurally complex organic compound with significant potential in pharmaceutical research . Its multifunctional nature , combining sulfamoyl , thiophene ,and dimethoxy phenyle groups , makes it an attractive candidate for drug discovery . With continued advancements in synthetic chemistry and medicinal chemistry , this compound is poised to play a crucial role in developing novel therapeutic agents .

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